molecular formula C11H11N3O B13287200 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde

5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13287200
M. Wt: 201.22 g/mol
InChI Key: QCBAIKLMOOKIMZ-UHFFFAOYSA-N
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Description

5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance, would apply.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carboxylic acid.

    Reduction: 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can coordinate with metal ions, which may be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethylimidazole: Shares the imidazole ring but lacks the pyridine ring.

    Pyridine-3-carbaldehyde: Contains the pyridine ring with an aldehyde group but lacks the imidazole ring.

    5-(1H-Imidazol-1-yl)pyridine-3-carbaldehyde: Similar structure but without the dimethyl substitution on the imidazole ring.

Uniqueness

5-(4,5-Dimethyl-1H-imidazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the dimethyl-substituted imidazole ring and the pyridine ring with an aldehyde group

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-(4,5-dimethylimidazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H11N3O/c1-8-9(2)14(7-13-8)11-3-10(6-15)4-12-5-11/h3-7H,1-2H3

InChI Key

QCBAIKLMOOKIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=CN=CC(=C2)C=O)C

Origin of Product

United States

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